gamma-Glutamylalanine
Overview
Description
Gamma-Glutamylalanine is a dipeptide composed of gamma-glutamate and alanine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives .
Synthesis Analysis
This compound is a natural substrate of the enzyme gamma-Glutamylcyclotransferase . Efficient synthesis of gamma-glutamyl compounds has been reported by co-expression of gamma-glutamylmethylamide synthetase and polyphosphate kinase in engineered Escherichia coli .
Molecular Structure Analysis
The molecular formula of this compound is C8H14N2O5. Its average mass is 218.207 Da and its monoisotopic mass is 218.090271 Da .
Chemical Reactions Analysis
This compound is a natural substrate of the enzyme gamma-Glutamylcyclotransferase . It is involved in the scission of the gamma-peptide bonds of many different gamma-glutamyl-aminoacids and gamma-glutamyl-gamma-glutamyl-amino-acids .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H14N2O5. Its average mass is 218.207 Da and its monoisotopic mass is 218.090271 Da. The density is 1.362±0.06 g/cm3. The melting point is 188-192°C .
Scientific Research Applications
Glutamic Acid Decarboxylase and Disease Insights
Gamma-Glutamylalanine is closely related to the activity of Glutamic Acid Decarboxylase (GAD), an enzyme that catalyzes the formation of gamma-aminobutyric acid (GABA) from glutamate. GAD has been implicated in various autoimmune diseases, including neurological disorders and insulin-dependent diabetes. Studies have explored the role of GAD as autoantigens in these conditions, offering insights into disease mechanisms and potential therapeutic approaches (Lernmark, 1996).
Glutathione Metabolism and Health Implications
Research has extensively studied the role of this compound in glutathione metabolism. Glutathione, a crucial antioxidant in cells, is synthesized from glutamate, cysteine, and glycine. The synthesis and regulation of glutathione involve this compound, highlighting its importance in maintaining cellular redox balance and protecting against various diseases, such as Alzheimer's, Parkinson's, liver disease, and diabetes (Wu et al., 2004).
Enzymatic Activity and Bacterial Metabolism
Gamma-Glutamyltranspeptidase, an enzyme that interacts with gamma-Glutamyl compounds, including this compound, plays a pivotal role in bacterial metabolism and has been a subject of study for its biochemical properties and potential applications in biotechnology. Research on Proteus mirabilis has elucidated the enzyme's structure, function, and substrate specificity, providing a foundation for further exploration into its biotechnological applications (Nakayama et al., 1984).
Nanoparticle Formation and Drug Delivery
Studies have investigated the use of poly(gamma-glutamic acid), related to this compound, in forming nanoparticles for drug delivery systems. The modification of poly(gamma-glutamic acid) with hydrophobic groups has enabled the formation of monodispersed nanoparticles, opening new avenues for targeted drug delivery and therapeutic applications (Akagi et al., 2005).
Cardiovascular Disease Risk Assessment
Research has associated gamma-glutamyl transferase (GGT) levels, related to the metabolism of gamma-Glutamyl compounds, with the risk of atherosclerosis and coronary heart disease. Elevated GGT levels have been linked to various cardio-metabolic risk factors, suggesting its potential as a biomarker for assessing the risk of cardiovascular diseases (Ndrepepa et al., 2018).
Mechanism of Action
Target of Action
Gamma-Glutamylalanine, also known as H-GAMMA-GLU-ALA-OH, primarily targets the Calcium Sensing Receptor (CaR) . The CaR plays a crucial role in maintaining calcium homeostasis in the body. It is also a natural substrate for the enzyme γ-Glutamylcyclotransferase .
Mode of Action
This compound interacts with its targets by acting as a positive modulator of the Calcium Sensing Receptor (CaR) . This interaction results in the activation of the CaR, which in turn triggers a series of cellular responses to maintain calcium balance in the body.
Biochemical Pathways
This compound is a dipeptide composed of gamma-glutamate and alanine . It is a proteolytic breakdown product of larger proteins . The formation of γ-glutamylamide bonds, such as those in this compound, is a frequent biochemical event . The enzymes responsible for the formation of these bonds are glutamate cysteine ligase and glutathione synthetase .
Pharmacokinetics
It is known that γ-glutamylamines can be released from proteins by proteases in an intact form . The free γ-glutamylamines can be catabolized to 5-oxo-L-proline and the free amine by γ-glutamylamine cyclotransferase .
Result of Action
It has been suggested that transglutaminase-derived γ-glutamylamines may play a more significant role in neurodegeneration than previously thought . This is due to the observation that free γ-glutamylamines accumulate in the cerebrospinal fluid (CSF) and affected areas of the brain in Huntington’s Disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other proteins and enzymes in the body can affect the formation and breakdown of γ-glutamylamines . Additionally, the physiological environment, such as pH and temperature, can also impact the activity of this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
Gamma-Glutamylalanine is involved in the metabolism of glutathione, an antioxidant essential for cellular protection . It is a natural substrate of the enzyme gamma-glutamyltranspeptidase (γ-GT), which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine and the transfer of the released gamma-glutamyl group to amino acids or short peptides . This enzyme plays critical roles in antioxidant defense, detoxification, and inflammation processes .
Cellular Effects
This compound has been found to accumulate in the cerebrospinal fluid (CSF) and affected areas of the brain in Huntington’s Disease . This suggests that this compound may play a more significant role in neurodegeneration than previously thought .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with gamma-glutamyltranspeptidase (γ-GT). This enzyme specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the gamma-glutamyl group to water or to some amino acids and peptides . This process leads to the formation of gamma-glutamyl amino acids, which are then transported into the cell .
Temporal Effects in Laboratory Settings
It is known that gamma-glutamylamines, a related compound, can be released from proteins by proteases in an intact form .
Metabolic Pathways
This compound is involved in the glutathione metabolism pathway . It is cleaved by gamma-glutamylcyclotransferase to produce L-5-oxoproline . This enzyme is widely distributed in both human and animal tissues where it catalyzes the scission of the gamma-peptide bonds of many different gamma-glutamyl-amino acids and gamma-glutamyl-gamma-glutamyl-amino acids .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with gamma-glutamyltranspeptidase (γ-GT). This enzyme is a glycoprotein integrated in the plasma membrane with its active site on the outside, where gamma-glutamyl moieties of glutathione are supposed to be hydrolyzed and transferred to other amino acids, leading to the formation of gamma-glutamyl amino acids, which are then transported into the cell .
Subcellular Localization
It is known that gamma-glutamyltranspeptidase (γ-GT), the enzyme that interacts with this compound, is a glycoprotein integrated in the plasma membrane .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXXXVRAFAKQJM-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974270 | |
Record name | 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Glutamylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5875-41-2 | |
Record name | γ-Glutamylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5875-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Glutamylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | gamma-Glutamylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006248 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of γ-Glutamylalanine in Methanobacterium thermoautotrophicum?
A1: In Methanobacterium thermoautotrophicum, γ-Glu-Ala is a component of pseudomurein, a cell wall constituent analogous to peptidoglycan found in bacteria. [] It plays a crucial role in linking the peptide moiety of pseudomurein to the glycan strands. Specifically, the glutamic acid residue of γ-Glu-Ala forms a peptide bond with the carboxyl group of L-talosaminuronic acid, a sugar derivative present in the glycan backbone. [] This linkage contributes to the structural integrity and stability of the cell wall. []
Q2: Can antibodies specifically recognize γ-Glutamylalanine?
A2: Yes, monoclonal antibodies have been generated that specifically target γ-Glu-Ala. [] Research using these antibodies identified at least one unique antigenic determinant on Methanobacterium thermoautotrophicum that contains γ-Glu-Ala. [] This suggests the dipeptide plays a role in the organism's antigenicity and could be targeted for species-specific detection.
Q3: Are there differences in the γ-Glutamylalanine content between different peanut types?
A4: Yes, metabolomic profiling of raw peanut seeds revealed variations in metabolite profiles, including γ-Glu-Ala, between runner and Virginia-type peanuts. [] Virginia-type peanuts exhibited higher levels of γ-Glu-Ala compared to runner-type peanuts. [] While the biological significance of this difference remains unclear, it highlights the potential impact of genetic variation on metabolite composition in crops.
Q4: What other gamma-glutamyl dipeptides have been identified in biological systems?
A5: In addition to γ-Glu-Ala, other gamma-glutamyl dipeptides like γ-glutamylserine and γ-glutamylvaline have been identified in bovine brain tissue. [] These findings suggest the presence of enzymatic machinery capable of synthesizing and utilizing various gamma-glutamyl dipeptides in mammalian systems, although their specific functions require further investigation.
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